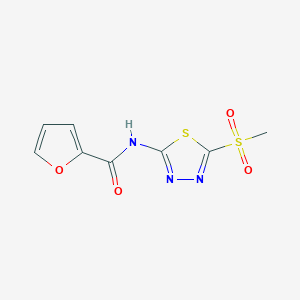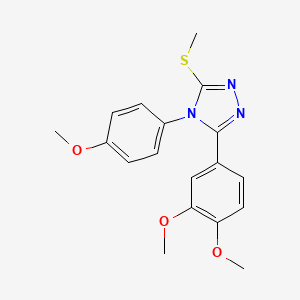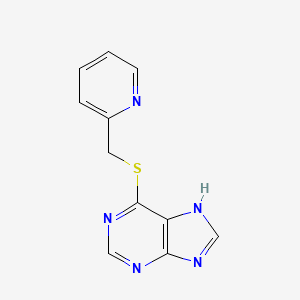![molecular formula C20H13NO6 B15109240 Acetamide, 2-[(2,2'-dioxo[3,4'-bi-2H-1-benzopyran]-7'-yl)oxy]- CAS No. 896035-40-8](/img/structure/B15109240.png)
Acetamide, 2-[(2,2'-dioxo[3,4'-bi-2H-1-benzopyran]-7'-yl)oxy]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, 2-[(2,2’-dioxo[3,4’-bi-2H-1-benzopyran]-7’-yl)oxy]-: is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-[(2,2’-dioxo[3,4’-bi-2H-1-benzopyran]-7’-yl)oxy]- typically involves the reaction of 4-hydroxycoumarin with acetamide derivatives under specific conditions. One common method includes the use of ethyl bromoacetate and potassium carbonate in acetone, followed by refluxing for several hours . The reaction yields the desired coumarin derivative through a series of condensation and substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free methods and green chemistry principles are often employed to minimize environmental impact .
化学反应分析
Types of Reactions: Acetamide, 2-[(2,2’-dioxo[3,4’-bi-2H-1-benzopyran]-7’-yl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted coumarins, hydroxycoumarins, and quinone derivatives .
科学研究应用
Chemistry: In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology: In biological research, Acetamide, 2-[(2,2’-dioxo[3,4’-bi-2H-1-benzopyran]-7’-yl)oxy]- is studied for its potential as an antioxidant, antimicrobial, and anticancer agent. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development .
Medicine: In medicine, this compound is investigated for its therapeutic potential. Studies have shown that coumarin derivatives can inhibit enzymes involved in disease pathways, making them promising candidates for the treatment of conditions such as cancer, inflammation, and cardiovascular diseases .
Industry: In the industrial sector, this compound is used in the production of dyes, optical brighteners, and fluorescent probes. Its stability and optical properties make it suitable for various applications in materials science and engineering .
作用机制
The mechanism of action of Acetamide, 2-[(2,2’-dioxo[3,4’-bi-2H-1-benzopyran]-7’-yl)oxy]- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling. By binding to these targets, the compound can disrupt cellular processes and induce apoptosis in cancer cells .
相似化合物的比较
Coumarin: The parent compound of the class, known for its anticoagulant properties.
4-Hydroxycoumarin: A derivative with enhanced biological activity.
Warfarin: A well-known anticoagulant used in medicine.
Uniqueness: Acetamide, 2-[(2,2’-dioxo[3,4’-bi-2H-1-benzopyran]-7’-yl)oxy]- stands out due to its unique structural features, which allow for diverse chemical modifications and applications. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research .
属性
CAS 编号 |
896035-40-8 |
|---|---|
分子式 |
C20H13NO6 |
分子量 |
363.3 g/mol |
IUPAC 名称 |
2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetamide |
InChI |
InChI=1S/C20H13NO6/c21-18(22)10-25-12-5-6-13-14(9-19(23)26-17(13)8-12)15-7-11-3-1-2-4-16(11)27-20(15)24/h1-9H,10H2,(H2,21,22) |
InChI 键 |
RMXIAYXKCIHPOP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4)OCC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,5-dichlorophenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15109165.png)

![(2-Methoxyethyl)[2-(4-phenylpiperazinyl)pteridin-4-yl]amine](/img/structure/B15109172.png)
![1-{3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid](/img/structure/B15109177.png)
![N-{3-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-hydroxyphenyl}acetamide](/img/structure/B15109185.png)
![9-phenyl-4-(pyridin-3-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B15109219.png)
![(4E)-5-(2,4-dichlorophenyl)-4-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B15109227.png)

![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B15109249.png)
![N-[(2E)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide](/img/structure/B15109251.png)
![(4Z)-4-[(3-{3-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15109256.png)
![2-chloro-N-[(2Z)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B15109263.png)
![2-{[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B15109266.png)

